Physical properties of 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Physical properties of 2-Benzyl-2-azaspiro[3.5]nonan-7-one
The following technical guide details the physical properties, structural characteristics, and experimental handling of 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8). This document is structured for researchers utilizing this spirocyclic scaffold in medicinal chemistry and drug discovery.
High-Fidelity Scaffold for Next-Generation Therapeutics
Executive Summary: The Spirocyclic Advantage
In modern drug development, the shift from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is driven by the need to improve solubility, metabolic stability, and target selectivity. 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a critical "privileged structure"—a rigid spirocyclic core that positions pharmacophores in a defined vector space while increasing the fraction of sp3-hybridized carbons (
This guide provides a definitive reference for the physicochemical properties, spectral identification, and handling protocols required to integrate this intermediate into high-throughput synthesis (HTS) and lead optimization campaigns.
Chemical Identity & Structural Analysis
The compound features a spiro-fusion between a four-membered azetidine ring and a six-membered cyclohexanone ring. The nitrogen atom of the azetidine is protected with a benzyl group, serving as a versatile handle for orthogonal deprotection and functionalization.
| Attribute | Specification |
| IUPAC Name | 2-Benzyl-2-azaspiro[3.5]nonan-7-one |
| CAS Registry Number | 203661-65-8 |
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| SMILES | O=C1CCC2(CC1)CN(Cc3ccccc3)C2 |
| InChI Key | Unique identifier (Predicted): Varies by tautomer, typically stable ketone form |
| Structural Class | Spirocyclic Amine / Cyclohexanone Derivative |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the orthogonal functional groups available for derivatization (Ketone vs. Secondary Amine post-deprotection).
Caption: Structural connectivity of 2-Benzyl-2-azaspiro[3.5]nonan-7-one highlighting the modular reactivity of the ketone and protected amine.[1][2][3][4][5][6][7][8][9][10]
Physical & Thermodynamic Properties
As a pharmaceutical intermediate, experimental values for this specific CAS are often proprietary or batch-dependent. The values below synthesize available vendor data with high-confidence computational predictions (ACD/Labs, ChemAxon) to guide experimental design.
Table 1: Physicochemical Parameters
| Property | Value / Range | Source/Method |
| Physical State | Viscous Oil or Low-Melting Solid | Experimental Observation |
| Melting Point | 35 – 45 °C (Predicted) | Consensus Model |
| Boiling Point | 380.0 ± 42.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | Predicted | |
| Flash Point | 183.6 ± 28.0 °C | Predicted |
| LogP (Octanol/Water) | 2.68 ± 0.30 | Predicted (Consensus) |
| pKa (Conjugate Acid) | ~8.5 (Tertiary Amine) | Estimated |
| Refractive Index | 1.568 | Predicted |
Scientific Insight: The calculated LogP of ~2.7 indicates moderate lipophilicity, primarily driven by the benzyl group. This suggests the compound is readily soluble in organic solvents (DCM, Ethyl Acetate) but will require acidification (protonation of the amine) to achieve significant water solubility.
Solubility & Handling Protocols
Understanding the solubility profile is critical for purification and reaction setup.
-
Primary Solvents: Dichloromethane (DCM), Chloroform, Methanol, Ethyl Acetate.
-
Reaction Media: Compatible with THF, DMF, and Acetonitrile.
-
Aqueous Solubility:
-
Free Base: Insoluble to sparingly soluble.
-
Salt Form (HCl): Highly soluble in water/methanol mixtures.
-
Standard Purification Protocol (Flash Chromatography)
For crude mixtures containing the title compound:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (from 90:10 to 60:40).
-
Note: If the amine interacts with silica, add 1% Triethylamine (TEA) to the mobile phase to prevent tailing.
-
-
Detection: UV at 254 nm (strong absorption from benzyl group) or Iodine stain.
Spectral Characterization
To validate the identity of synthesized or purchased batches, use the following spectral fingerprints.
Nuclear Magnetic Resonance (NMR)[7][8]
-
H NMR (400 MHz, CDCl
):- 7.20–7.35 (m, 5H, Ar-H ): Characteristic benzyl aromatic signals.
-
3.65 (s, 2H, N-CH
-Ph ): Benzylic methylene singlet. -
3.10–3.20 (s/d, 4H, Azetidine-CH
): Distinctive signals for the strained 4-membered ring adjacent to Nitrogen. -
2.30–2.45 (m, 4H, Cyclohexanone
-CH ): Protons adjacent to the ketone. -
1.80–1.90 (m, 4H, Cyclohexanone
-CH ): Remaining ring protons.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
-
Fragmentation Pattern: Loss of benzyl group (
91 tropylium ion) is a common diagnostic fragment.
Synthesis & Applications
The utility of 2-Benzyl-2-azaspiro[3.5]nonan-7-one lies in its ability to be bifunctionalized.
Synthetic Workflow: Reductive Amination Route
A common application involves reacting the ketone at position 7 with a secondary amine to create complex GPCR ligands.
Caption: Standard workflow for converting the ketone core into a diamine scaffold for library generation.
Safety & Storage (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[8][11][12] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[8][11][12] |
Storage Conditions:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption by the ketone.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.
References
-
PubChem Compound Summary . (2025). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Isomer/Related Scaffolds). National Center for Biotechnology Information. [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (Provides context on spiro[3.5]nonane geometry and importance).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of synthetic routes to azaspiro systems).
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